molecular formula C20H23ClN2O3S2 B2911243 N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 1704552-21-5

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2911243
CAS No.: 1704552-21-5
M. Wt: 438.99
InChI Key: RMDLUGFQKVFZBE-UHFFFAOYSA-N
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Description

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazepane ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thiazepane ring or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions could introduce various functional groups onto the aromatic ring or the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(phenylsulfonyl)phenyl)acetamide: Similar structure but lacks the thiazepane ring.

    N-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methyl group instead of the thiazepane ring.

    N-(4-(chlorophenylsulfonyl)phenyl)acetamide: Similar structure but with a chlorophenyl group instead of the thiazepane ring.

Uniqueness

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is unique due to the presence of the thiazepane ring, which can impart distinct biological activities and chemical reactivity compared to other sulfonyl compounds. This structural feature may enhance its potential as a therapeutic agent or its utility in chemical synthesis.

Properties

IUPAC Name

N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-14-13-16(22-15(2)24)7-8-20(14)28(25,26)23-10-9-19(27-12-11-23)17-5-3-4-6-18(17)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDLUGFQKVFZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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